Thermodynamic Profiling & Structural Analysis of Fluorinated Biphenylols
Thermodynamic Profiling & Structural Analysis of Fluorinated Biphenylols
Executive Summary
Fluorinated biphenylols represent a critical scaffold in both medicinal chemistry and materials science.[1] In drug discovery, they serve as bioisosteres for non-fluorinated biphenyls, modulating metabolic stability and lipophilicity (LogP) while influencing protein-ligand binding kinetics.[1] In materials science, particularly liquid crystals, the position of the fluorine atom dictates phase transition temperatures and mesophase stability. This guide provides a technical analysis of the thermodynamic properties of specific fluorinated biphenylol isomers, focusing on the structural determinants of melting points and lattice energy.
Part 1: Structural Chemistry & Lattice Dynamics
The thermodynamic behavior of fluorinated biphenylols is governed by the interplay between hydrogen bonding (hydroxyl group) and crystal packing efficiency (fluorine position).[1]
The "Fluorine Effect" on Crystal Lattice
Fluorine is a unique substituent due to its high electronegativity (3.98 Pauling) and low polarizability. Its impact on the crystal lattice depends heavily on substitution patterns:
-
Para-Substitution (4'-fluoro): Maintains the linearity and symmetry of the biphenyl core.[1] The fluorine atom at the 4'-position can participate in weak C–H···F interactions that reinforce the edge-to-face
-stacking common in aromatic systems. This often results in a high melting point due to efficient packing.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Ortho-Substitution (2'-fluoro): Introduces steric strain and twists the dihedral angle between the two phenyl rings (typically 40-60° in solution, but variable in solid state).[1] This disruption prevents planar stacking, significantly lowering the lattice energy and melting point.[1]
-
Electronic Modulation: The electron-withdrawing nature of fluorine increases the acidity of the distal phenolic hydroxyl group (pKa modulation), potentially strengthening intermolecular hydrogen bonds if the geometry allows.[1]
Comparative Isomer Analysis
| Feature | 4'-Fluoro-[1,1'-biphenyl]-4-ol | 2'-Fluoro-[1,1'-biphenyl]-4-ol |
| Symmetry | High ( | Low (Twisted conformation) |
| Lattice Energy | High (Efficient | Low (Steric disruption) |
| Melting Point | 166–174 °C | 53–62 °C |
| Primary Interaction | Strong intermolecular H-bonding + | H-bonding limited by twist; weak packing |
Part 2: Thermodynamic Properties Data
The following data aggregates experimental values for key fluorinated biphenylol isomers. Note the dramatic melting point depression (~110 °C) caused by moving the fluorine from the para to the ortho position.[1]
Table 1: Physicochemical & Thermodynamic Profile[2][3]
| Compound Name | CAS Registry | Molecular Weight ( g/mol ) | Melting Point ( | Predicted LogP | Structural Note |
| 4'-Fluoro-[1,1'-biphenyl]-4-ol | 324-94-7 | 188.20 | 166 – 174 °C | ~3.2 | Linear, high symmetry, efficient packing. |
| 2'-Fluoro-[1,1'-biphenyl]-4-ol | 321-62-0 | 188.20 | 53 – 62 °C | ~3.1 | Twisted, steric hindrance, low lattice energy.[1] |
| 3-Fluoro-4-phenylphenol | 477860-13-2 | 188.20 | N/A * | ~3.3 | Fluorine adjacent to phenyl ring; moderate steric effect.[1] |
| 4-Fluoro-1,1'-biphenyl | 324-74-3 | 172.20 | 75 – 79 °C | ~4.1 | Reference core (No -OH).[1] Note MP is lower than phenol.[1] |
*Note: Exact experimental MP for 3-fluoro-4-phenylphenol is not widely reported in standard open literature, requiring de novo determination via DSC.[1]
Thermodynamic Analysis
-
Enthalpy of Fusion (
): For the 4'-fluoro isomer, the highngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> suggests a significantly higher than the non-hydroxylated parent (4-fluorobiphenyl, C). The hydroxyl group likely contributes 15-20 kJ/mol to the lattice energy via hydrogen bonding networks.[1] -
Entropy of Fusion (
): The rigid 4'-isomer will have a lowerngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> compared to the more flexible 2'-isomer, which gains significant rotational freedom upon melting.
Part 3: Experimental Protocols
To generate high-fidelity thermodynamic data where literature values are sparse, the following self-validating protocols are recommended.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine precise
-
Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) using Indium (
C,ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> J/g) and Zinc ( C) standards. -
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal with a pinhole lid to allow volatile escape only if decomposition is suspected (otherwise, sealed).[1]
-
Cycle:
-
Equilibrate at 25 °C.
-
Heat at 10 °C/min to
C (First Heat: erases thermal history). -
Cool at 10 °C/min to 0 °C (Recrystallization).
-
Heat at 10 °C/min to
C (Second Heat: Data Collection).
-
-
Analysis: Integrate the endothermic peak on the Second Heat.
is the extrapolated onset temperature (official melting point). The area under the curve (normalized to mass) yields (J/g).
Protocol B: Thermodynamic Solubility (van't Hoff Analysis)
Objective: Determine the enthalpy of solution (
-
Preparation: Prepare saturated solutions of the biphenylol in the target solvent (e.g., octanol, water, cyclohexane) at three temperatures (e.g., 25 °C, 37 °C, 45 °C).
-
Equilibration: Stir for 24 hours to ensure equilibrium, then filter through a 0.45
m PTFE filter. -
Quantification: Analyze filtrate concentration via HPLC-UV (detection at
nm). -
Calculation: Plot
vsngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> (Kelvin).-
Slope =
-
This distinguishes whether solubility is enthalpically or entropically driven.[1]
-
Part 4: Visualization of Workflows
Figure 1: Thermodynamic Characterization Workflow
This diagram outlines the logical flow for characterizing a new fluorinated biphenylol derivative.
Caption: Step-by-step workflow for validating thermodynamic properties of novel fluorinated scaffolds.
Figure 2: Structure-Property Relationship (SPR) Logic
Visualizing how the fluorine position dictates the macroscopic property.[1]
Caption: Causal pathway linking fluorine regiochemistry to melting point depression.
References
-
TCI Chemicals. Product Specification: 4-Fluoro-4'-hydroxybiphenyl (CAS 324-94-7).[1][2][3][4] Retrieved from .[1]
-
Thermo Scientific Chemicals. Product Specification: 2'-Fluoro-4-biphenylmethanol (CAS 773872-57-4) and 2'-Fluoro-[1,1'-biphenyl]-4-ol (CAS 321-62-0).[1] Retrieved from .[1][5]
-
NIST Chemistry WebBook. Thermochemical Data for Biphenyl Derivatives.[1][6] National Institute of Standards and Technology.[1][6] Retrieved from .[1][6]
-
PubChem Database. Compound Summary: 4'-Fluoro-[1,1'-biphenyl]-4-ol (CID 9943485).[1] National Center for Biotechnology Information.[1] Retrieved from .[1]
-
CymitQuimica. Technical Data Sheet: 4'-Fluoro-[1,1'-biphenyl]-4-ol.[1][2] Retrieved from .[1]
Sources
- 1. 4,4'-Difluoro-1,1'-biphenyl | C12H8F2 | CID 9811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. alfachemic.com [alfachemic.com]
- 4. 4-Fluoro-4'-hydroxybiphenyl , 98% , 324-94-7 - CookeChem [cookechem.com]
- 5. 2'-Fluoro-4-biphenylmethanol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. o-Hydroxybiphenyl [webbook.nist.gov]
